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Compound of Interest

Compound Name: 2-Bromo-2-methylbutanal

Cat. No.: B14464939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-bromo-2-methylbutanal, a molecule of interest in organic synthesis and drug

development. Due to the limited availability of experimental data for this specific compound,

this document focuses on predicted spectroscopic characteristics based on established

principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS). A general protocol for the synthesis and subsequent spectroscopic analysis

of α-bromo aldehydes is also presented. For comparative purposes, experimental data for the

structurally related compound, 2-bromo-2-methylbutane, is included.

Predicted Spectroscopic Data for 2-bromo-2-
methylbutanal
The following tables summarize the anticipated spectroscopic data for 2-bromo-2-
methylbutanal. These predictions are derived from typical values for similar functional groups

and structural motifs.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference:
TMS)
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

-CHO 9.0 - 10.0 Singlet 1H

The aldehydic

proton is highly

deshielded and

appears

significantly

downfield.

-CH₂- 1.8 - 2.2 Quartet 2H

Methylene

protons adjacent

to the quaternary

carbon.

-CH₃ (on quat.

C)
1.6 - 1.9 Singlet 3H

Methyl group

attached to the

bromine-bearing

quaternary

carbon.

-CH₃ (ethyl) 0.9 - 1.2 Triplet 3H

Terminal methyl

group of the ethyl

moiety.

Predicted ¹³C NMR Data (Solvent: CDCl₃)
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Carbon Chemical Shift (δ, ppm) Notes

-CHO 190 - 205

The carbonyl carbon of the

aldehyde is significantly

deshielded.

C-Br 60 - 75
Quaternary carbon atom

bonded to the bromine atom.

-CH₂- 30 - 45
Methylene carbon of the ethyl

group.

-CH₃ (on quat. C) 20 - 35
Methyl carbon attached to the

quaternary center.

-CH₃ (ethyl) 10 - 15
Terminal methyl carbon of the

ethyl group.

Predicted Infrared (IR) Spectroscopy Data
Functional Group

Wavenumber
(cm⁻¹)

Intensity Notes

C=O (Aldehyde) 1720 - 1740 Strong

Characteristic strong

absorption for an

aliphatic aldehyde

carbonyl group.

C-H (Aldehyde)
2720 - 2820 and 2820

- 2920
Medium

Two distinct C-H

stretching bands are

characteristic of

aldehydes (Fermi

resonance).

C-H (Alkyl) 2850 - 3000 Strong

Stretching vibrations

of the methyl and

methylene groups.

C-Br 500 - 600 Medium to Strong
Carbon-bromine

stretching vibration.
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Predicted Mass Spectrometry (MS) Data
m/z Value Interpretation Notes

[M]+•, [M+2]+• 164, 166

Molecular ion peaks, with the

characteristic ~1:1 ratio for the

bromine isotopes (⁷⁹Br and

⁸¹Br).

M-29 135, 137
Loss of the ethyl group

(•CH₂CH₃).

M-45 119, 121
Loss of the formyl group

(•CHO).

M-85 79, 81
Loss of the bromo-methyl-ethyl

radical.

57 [C₄H₉]+
Fragmentation leading to a

butyl cation.

Experimental Spectroscopic Data for 2-bromo-2-
methylbutane (for comparison)
Disclaimer: The following data is for 2-bromo-2-methylbutane and is provided as a reference

due to its structural similarity to the target molecule. Note the absence of the aldehyde

functional group.

¹H and ¹³C NMR Data for 2-bromo-2-methylbutane
Nucleus Chemical Shift (δ, ppm)

¹H NMR ~1.8 (q, 2H), ~1.7 (s, 6H), ~1.0 (t, 3H)

¹³C NMR
~68 (C-Br), ~37 (-CH₂-), ~31 (-CH₃ on quat. C),

~11 (-CH₃ ethyl)

IR and MS Data for 2-bromo-2-methylbutane
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Technique Key Data

IR (cm⁻¹)
~2970 (C-H stretch), ~1460 (C-H bend), ~580

(C-Br stretch)

MS (m/z) 150/152 ([M]+•), 121/123 ([M-29]+), 71 ([M-Br]+)

Experimental Protocols
A general methodology for the synthesis and spectroscopic characterization of α-bromo

aldehydes is outlined below. This can be adapted for the specific synthesis of 2-bromo-2-
methylbutanal.

Synthesis of α-Bromo Aldehydes via Acid-Catalyzed
Halogenation
This procedure involves the reaction of an aldehyde with a brominating agent in the presence

of an acid catalyst.[1]

Enol Formation: The aldehyde is treated with an acid catalyst (e.g., HBr in acetic acid) to

promote the formation of its enol tautomer.[1]

Bromination: A solution of bromine (Br₂) in a suitable solvent (e.g., acetic acid) is added

dropwise to the enol-containing solution at a controlled temperature (typically 0-10 °C).[1]

Quenching and Work-up: The reaction is quenched by the addition of a reducing agent (e.g.,

sodium bisulfite solution) to consume any excess bromine. The mixture is then extracted with

an organic solvent (e.g., diethyl ether).

Purification: The organic layer is washed with saturated sodium bicarbonate solution and

brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced

pressure. The crude product is then purified by distillation or column chromatography.

Spectroscopic Analysis
NMR Spectroscopy: The purified product is dissolved in an appropriate deuterated solvent

(e.g., CDCl₃) containing a reference standard (e.g., TMS). ¹H and ¹³C NMR spectra are
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acquired on a high-resolution NMR spectrometer.

IR Spectroscopy: A thin film of the neat liquid product is prepared between two salt plates

(e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CCl₄) is prepared. The IR

spectrum is then recorded.

Mass Spectrometry: The sample is introduced into the mass spectrometer (e.g., via direct

infusion or GC-MS). Electron ionization (EI) is a common method for fragmentation analysis.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and characterization of

an α-bromo aldehyde.
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Workflow for Synthesis and Analysis of 2-bromo-2-methylbutanal
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Caption: Synthesis and Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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